1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine

Catalog No.
S15851153
CAS No.
M.F
C9H13N5
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3...

Product Name

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-13-7-8(6-11-13)2-4-14-5-3-9(10)12-14/h3,5-7H,2,4H2,1H3,(H2,10,12)

InChI Key

MECMJSKZBCOEOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCN2C=CC(=N2)N

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound characterized by its unique pyrazole structure, which contributes to its potential biological activities. Its molecular formula is C8H12N6C_8H_{12}N_6, and it has a molecular weight of approximately 192.22 g/mol. The compound features two pyrazole rings, which are five-membered aromatic rings containing two nitrogen atoms, contributing to its stability and reactivity.

Typical of amines and pyrazoles. For instance:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophiles in substitution reactions.
  • Condensation Reactions: The presence of the pyrazole moieties allows for potential condensation reactions with aldehydes or ketones.
  • Hydrogen Bonding: The nitrogen atoms in the pyrazole rings can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:

  • Anticancer Properties: Some studies suggest that similar pyrazole derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Pyrazole-based compounds have been linked to reduced inflammation in various models.
  • Antimicrobial Activity: Certain derivatives show promise as antimicrobial agents against various pathogens.

The specific biological activity of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine remains to be fully elucidated through targeted pharmacological studies.

Synthesis of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine can be achieved through several methods:

  • Alkylation of Pyrazole: Starting from 1-methylpyrazole, an alkylation reaction can introduce the ethyl group.
  • Coupling Reactions: Utilizing coupling agents to link different pyrazole derivatives may yield the desired compound.
  • Multi-step Synthesis: A combination of condensation and reduction reactions may be employed to construct the target molecule from simpler precursors.

The potential applications for 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine include:

  • Pharmaceutical Development: As a candidate for drug development due to its structural novelty and potential biological activities.
  • Research Reagent: Useful in biochemical assays or as a standard in analytical chemistry.
  • Agricultural Chemistry: Potential use in developing agrochemicals with specific activity against pests or diseases.

Interaction studies are crucial for understanding how 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine interacts with biological systems. Key areas of focus include:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes involved in disease pathways.

These studies will help characterize its pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine. Notable examples include:

Compound NameCAS NumberMolecular FormulaKey Features
1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine1342867-15-5C9H13N5C_9H_{13}N_5Contains a methyl group on the pyrazole ring
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile754159-15-4C6H7N3C_6H_7N_3A simpler derivative lacking the ethyl linkage
6-{(1S)-1-[6-(1-methylpyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin]}ethyl}quinoline24871823C20H17N7C_{20}H_{17}N_7A more complex structure with additional heterocycles

Uniqueness

The uniqueness of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine lies in its specific arrangement of functional groups and the presence of two pyrazole rings, which may confer distinct biological properties compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance in research and development contexts.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.11709544 g/mol

Monoisotopic Mass

191.11709544 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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